(Z)-2-cyano-N-cyclohexyl-3-(4-methylanilino)but-2-enamide
Overview
Description
(Z)-2-cyano-N-cyclohexyl-3-(4-methylanilino)but-2-enamide is an organic compound that features a cyano group, a cyclohexyl group, and a methylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-cyclohexyl-3-(4-methylanilino)but-2-enamide typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Enamide Backbone: The initial step could involve the formation of the enamide backbone through a condensation reaction between a suitable aldehyde and an amine.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Cyclohexyl Group Addition: The cyclohexyl group can be added through a Grignard reaction or other alkylation methods.
Methylanilino Group Addition: The methylanilino group can be introduced through a coupling reaction, such as a Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-cyclohexyl-3-(4-methylanilino)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium cyanide for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-N-cyclohexyl-3-(4-methylanilino)but-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.
Medicine
In medicine, this compound might be investigated for its pharmacological properties. It could potentially act as a drug candidate for various therapeutic applications.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-cyclohexyl-3-(4-methylanilino)but-2-enamide would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-N-cyclohexyl-3-(4-chloroanilino)but-2-enamide
- (Z)-2-cyano-N-cyclohexyl-3-(4-fluoroanilino)but-2-enamide
- (Z)-2-cyano-N-cyclohexyl-3-(4-bromoanilino)but-2-enamide
Uniqueness
(Z)-2-cyano-N-cyclohexyl-3-(4-methylanilino)but-2-enamide is unique due to the presence of the methylanilino group, which can influence its chemical reactivity and biological activity compared to other similar compounds with different substituents on the aniline ring.
Properties
IUPAC Name |
(Z)-2-cyano-N-cyclohexyl-3-(4-methylanilino)but-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13-8-10-16(11-9-13)20-14(2)17(12-19)18(22)21-15-6-4-3-5-7-15/h8-11,15,20H,3-7H2,1-2H3,(H,21,22)/b17-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGJVGBXRFICBS-VKAVYKQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=C(C#N)C(=O)NC2CCCCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=C(/C#N)\C(=O)NC2CCCCC2)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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